molecular formula C11H14N2 B11913848 (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B11913848
M. Wt: 174.24 g/mol
InChI Key: RCQKCEYEIPCPHC-LLVKDONJSA-N
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Description

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is an organic compound that belongs to the class of tetrahydroquinoxalines. This compound is characterized by the presence of a cyclopropyl group attached to the second carbon of the tetrahydroquinoxaline ring system. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline typically involves the following steps:

    Formation of Tetrahydroquinoxaline Ring: This can be accomplished through the reduction of quinoxaline derivatives using reducing agents like sodium borohydride or catalytic hydrogenation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropylation and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated quinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclopropyl group or the tetrahydroquinoxaline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Fully saturated tetrahydroquinoxaline derivatives.

    Substitution: Various substituted tetrahydroquinoxaline derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline: Lacks the (S)-configuration, resulting in different stereochemistry and potentially different biological activities.

    1,2,3,4-Tetrahydroquinoxaline: Lacks the cyclopropyl group, leading to different chemical and biological properties.

    Cyclopropylquinoxaline: Contains a quinoxaline ring with a cyclopropyl group but lacks the tetrahydro structure.

Uniqueness

(S)-2-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific stereochemistry and the presence of both the cyclopropyl group and the tetrahydroquinoxaline ring. This combination of structural features contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

(2S)-2-cyclopropyl-1,2,3,4-tetrahydroquinoxaline

InChI

InChI=1S/C11H14N2/c1-2-4-10-9(3-1)12-7-11(13-10)8-5-6-8/h1-4,8,11-13H,5-7H2/t11-/m1/s1

InChI Key

RCQKCEYEIPCPHC-LLVKDONJSA-N

Isomeric SMILES

C1CC1[C@H]2CNC3=CC=CC=C3N2

Canonical SMILES

C1CC1C2CNC3=CC=CC=C3N2

Origin of Product

United States

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